molecular formula C12H24ClNO3 B4449192 1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride

1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B4449192
M. Wt: 265.78 g/mol
InChI Key: KCFMKPGFULKEAJ-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopentyloxy group, a morpholine ring, and a propanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of cyclopentanol with epichlorohydrin to form 1-(cyclopentyloxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride: Known for its role as a potent activator of the nuclear receptor, constitutive androstane receptor (CAR).

    Cyclopentolate: An anticholinergic used to cause mydriasis and cycloplegia for diagnostic testing.

Uniqueness

1-(Cyclopentyloxy)-3-morpholinopropan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-cyclopentyloxy-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3.ClH/c14-11(9-13-5-7-15-8-6-13)10-16-12-3-1-2-4-12;/h11-12,14H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFMKPGFULKEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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